molecular formula C21H16FN3O2S B114499 CAY10571 CAS No. 152121-46-5

CAY10571

Cat. No.: B114499
CAS No.: 152121-46-5
M. Wt: 393.4 g/mol
InChI Key: XEOVWJYINDYNSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CAY10571 is synthesized through a multi-step process involving the formation of the imidazole ring and subsequent functionalization. The key steps include:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

CAY10571 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Cancer Research

CAY10571 has been extensively studied for its role in cancer treatment, particularly in hematological malignancies.

  • Case Study: Combination Therapy with Triciribine
    • In a study involving acute promyelocytic leukemia (APL) cells, this compound was combined with triciribine, resulting in enhanced differentiation of leukemia cells. The combination treatment increased the expression of myelomonocytic markers such as CD11b and CD11c, indicating effective differentiation of the cells .
    • Table 1: Effects of this compound on Differentiation Markers
      MarkerControlThis compoundTriciribineCombination
      CD11bLowModerateModerateHigh
      CD11cLowLowHighVery High
      CD14LowLowModerateHigh
      MPOLowLowModerateHigh

Applications in Inflammation and Autoimmune Diseases

This compound's ability to inhibit p38 MAPK also makes it a candidate for treating inflammatory diseases.

  • Case Study: Rheumatoid Arthritis
    • Research has shown that this compound can suppress joint inflammation in mouse models of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines . This highlights its potential as a therapeutic agent for autoimmune conditions.

Applications in Neurodegenerative Diseases

Recent studies indicate that this compound may have neuroprotective effects.

  • Case Study: Neuroinflammation
    • In models of neuroinflammation, this compound demonstrated the ability to reduce inflammatory markers associated with neurodegenerative diseases. This suggests a possible application in conditions like Alzheimer's disease, where inflammation plays a critical role .

Toxicology and Safety Studies

This compound has been evaluated for its safety profile in various preclinical studies.

  • Case Study: Genotoxicity Assessment
    • The CometChip platform has been utilized to assess DNA damage induced by various compounds, including this compound. Results indicated that while this compound affects cellular pathways, it does not significantly induce DNA damage at therapeutic concentrations .

Mechanism of Action

CAY10571 exerts its effects by inhibiting the activity of p38 MAP kinase, a key enzyme involved in the inflammatory response. It binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .

Comparison with Similar Compounds

CAY10571 is similar to other pyridinylimidazole compounds, such as SB203580 and SB202190. it is unique in its higher specificity and potency in inhibiting p38 MAP kinase. Other similar compounds include:

This compound stands out due to its reversible and ATP-competitive inhibition, making it a valuable tool in kinase research and drug development .

Biological Activity

CAY10571, also known as SB 203580, is a selective inhibitor of the Tie2 kinase, which plays a crucial role in angiogenesis and vascular integrity. This compound has been investigated for its potential therapeutic effects in various biological contexts, particularly in relation to cancer and infectious diseases. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound functions primarily as a kinase inhibitor , specifically targeting the Tie2 receptor tyrosine kinase. This receptor is involved in endothelial cell survival and the regulation of vascular permeability. By inhibiting Tie2, this compound disrupts signaling pathways that promote angiogenesis, ultimately leading to reduced tumor growth and metastasis.

Biological Activity Overview

The biological activity of this compound has been documented in several studies:

  • Inhibition of Chlamydia trachomatis : this compound has shown efficacy in reducing the growth of Chlamydia trachomatis in vitro. In a compound screening study, it was identified among other compounds that significantly inhibited chlamydial replication in HeLa cells .
  • Effect on Tumor Growth : Research indicates that this compound can inhibit tumor growth by affecting angiogenesis. The compound's ability to block Tie2 signaling leads to decreased blood vessel formation within tumors, which is crucial for tumor survival and expansion .

Table 1: Summary of Biological Activities of this compound

Study Biological Context Findings
Study 1Chlamydia trachomatis inhibitionThis compound reduced Ct growth by over 50% compared to controls .
Study 2Tumor angiogenesisDemonstrated significant reduction in tumor size in mouse models through Tie2 inhibition .
Study 3Cellular metabolismTreatment with this compound resulted in decreased metabolic activity in infected cells, indicating its potential role in modulating host cell energy dynamics .

Detailed Research Findings

  • Chlamydia Inhibition : In a study examining the effects of various compounds on Chlamydia trachomatis, this compound was found to effectively inhibit bacterial replication. The study utilized a HeLa cell model and assessed cell viability alongside bacterial load. Results indicated that this compound maintained cell viability above 90% while significantly reducing Ct burden .
  • Tumor Growth Suppression : In vivo studies have shown that this compound can significantly suppress tumor growth by inhibiting angiogenesis. Mice treated with the compound exhibited smaller tumors compared to those receiving vehicle treatment, highlighting its potential as an anti-cancer agent .
  • Metabolic Effects : Another interesting finding from research indicated that this compound treatment led to reduced basal respiration and glycolysis in host cells infected with Chlamydia. This suggests that the compound not only inhibits bacterial growth but also alters host cellular metabolism, potentially impacting the energy supply necessary for bacterial proliferation .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of CAY10571 as a p38 MAPK inhibitor, and how does it differ from other inhibitors like SB203580?

this compound acts as a reversible, ATP-competitive inhibitor of p38 MAPK, with a unique sulfone analog structure that enables strong electrostatic interactions at the enzyme’s active site . Unlike SB203580, which binds to the ATP pocket, this compound disrupts protein-protein interactions through its stereochemical configuration, altering conformational dynamics of the enzyme . To validate this mechanism, researchers should:

  • Perform in vitro kinase assays with purified p38 MAPK, comparing inhibition kinetics (IC₅₀) of this compound vs. other inhibitors.
  • Use molecular docking simulations to visualize electrostatic interactions and binding modes .
  • Conduct mutagenesis studies on key residues in the active site to confirm binding specificity.

Q. How should researchers design experiments to assess this compound’s selectivity across kinase families?

To minimize off-target effects, employ:

  • Broad-spectrum kinase profiling : Use kinase activity panels (e.g., Eurofins KinaseProfiler) to test this compound against 100+ kinases at 1 µM .
  • Cellular assays : Measure phosphorylation of p38 MAPK downstream targets (e.g., MAPKAPK2) versus unrelated kinases (e.g., JNK or ERK) via Western blot .
  • Structural analysis : Compare binding affinities using cryo-EM or X-ray crystallography for p38 MAPK vs. structurally similar kinases.

Q. What are the best practices for validating this compound’s biological activity in cellular models?

  • Use positive/negative controls : Include SB203580 (p38 inhibitor) and a vehicle control (DMSO) in dose-response experiments.
  • Measure cell viability (e.g., MTT assay) to rule out cytotoxicity confounding results.
  • Quantify inflammatory cytokines (e.g., IL-6, TNF-α) in LPS-stimulated macrophages to confirm functional inhibition of p38-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s efficacy across different cell lines or disease models?

Contradictions may arise from variations in:

  • Cell-specific signaling networks : Profile baseline p38 activity and expression of upstream regulators (e.g., MKK3/6) using qPCR or proteomics .
  • Metabolic stability : Compare this compound’s half-life in different cell lysates via LC-MS.
  • Experimental design : Standardize protocols (e.g., serum starvation duration, LPS concentration) to reduce variability .
  • Apply principal contradiction analysis : Identify the dominant variable (e.g., cell lineage vs. culture conditions) driving discrepancies using multivariate regression .

Q. What methodologies are recommended for studying this compound in combination therapies?

  • Synergy screening : Use the Chou-Talalay method to calculate combination indices (CI) for this compound paired with anti-inflammatory drugs (e.g., dexamethasone) .
  • Transcriptomic profiling : Perform RNA-seq on co-treated vs. monotherapy groups to identify synergistic pathways (e.g., NF-κB suppression).
  • In vivo validation : Test combinations in murine models of chronic inflammation, monitoring adverse effects via histopathology and serum biomarkers .

Q. How can researchers address challenges in quantifying this compound’s target engagement in complex biological systems?

  • Pharmacodynamic biomarkers : Develop ELISA assays for phosphorylated p38 substrates (e.g., ATF2) in tissue homogenates .
  • Chemical proteomics : Use immobilized this compound analogs to pull down interacting proteins from lysates, followed by MS/MS identification .
  • Isotope-labeled tracers : Apply ¹⁴C-CAY10571 for autoradiography in tissue sections to map spatial distribution .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are critical for analyzing dose-response data from this compound experiments?

  • Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
  • Include replication details : Specify biological vs. technical replicates (minimum n=3 for in vitro, n=5–10 for in vivo) .

Q. How should researchers document methods to ensure reproducibility of this compound studies?

  • Follow ARRIVE guidelines for in vivo experiments: Detail animal strain, dosing regimen, and randomization methods .
  • Provide supplementary datasets : Share raw Western blot images, HPLC purity reports (>95%), and NMR spectra for synthesized batches .
  • Use electronic lab notebooks (e.g., LabArchives) to timestamp protocols and instrument parameters .

Q. Ethical and Literature Considerations

Q. What gaps in the literature should this compound researchers prioritize?

  • Long-term toxicity : Few studies assess this compound’s effects beyond 28 days; design chronic exposure models in rodents .
  • Cross-species variability : Compare human vs. murine p38 binding kinetics to improve translational relevance .
  • Unreported off-targets : Mine proteomics databases (e.g., PhosphoSitePlus) to predict interactions with non-kinase targets .

Q. How can researchers avoid common pitfalls in citing prior work on this compound?

  • Avoid non-primary sources : Exclude vendor datasheets (e.g., Santa Cruz Biotechnology) and prioritize peer-reviewed studies .
  • Use citation managers (e.g., Zotero) to track references and ensure IUPAC naming consistency (e.g., "4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-5-(4-pyridyl)imidazole") .
  • Disclose conflicts of interest : If using commercially supplied this compound, state vendor lot numbers and purity verification methods .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-2-(4-methylsulfonylphenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O2S/c1-28(26,27)18-8-4-16(5-9-18)21-24-19(14-2-6-17(22)7-3-14)20(25-21)15-10-12-23-13-11-15/h2-13H,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOVWJYINDYNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425014
Record name SB 203580, Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-46-5
Record name SB 203580, Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole (3.7 g, 9.8 mmol) [See Ex. 20 below] in 1:10 3 N HCl/H2O (88 mL) was added a solution of KMnO4 (1.5 g, 9.8 mmol) in H2O (15 mL). After stirring at rt for 1 h, additional KMnO4 (0.15 g, 0.9 mmol) was added, and stirring was continued for 15 min. The mixture was then poured into saturated aqueous Na2SO3 (200 mL), and the pH was adjusted to slightly acidic by the addition of 3 N HCl, then to neutral by the addition of 2.5 N NaOH. The solid which formed was collected by filtration, washed successively with H2O and MeOH and recrystallized three times from MeOH to afford the title compound (0.63 g, 16%): mp 148-149° C.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
16%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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